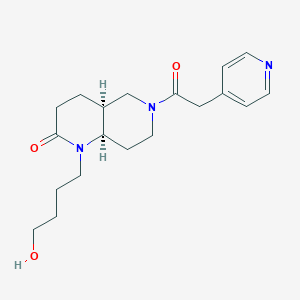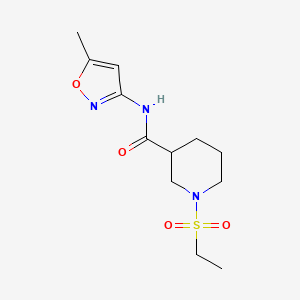![molecular formula C11H16N2O4S B5368379 5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5368379.png)
5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide (EMB), also known as Ethambutol, is an antibiotic used to treat tuberculosis. The chemical formula of EMB is C10H16N2O2S, and it is commonly used in combination with other drugs to treat tuberculosis.
Mécanisme D'action
EMB works by inhibiting the synthesis of mycobacterial cell walls. It targets the arabinosyltransferase enzyme, which is responsible for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting this enzyme, EMB disrupts the integrity of the cell wall, making it more susceptible to other antibiotics.
Biochemical and Physiological Effects:
EMB has been shown to have low toxicity and is generally well-tolerated in patients. However, it can cause optic neuritis, a condition that affects the optic nerve and can lead to vision loss. This side effect is reversible upon discontinuation of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
EMB is a widely used antibiotic in the laboratory setting due to its effectiveness against mycobacteria. However, its use is limited by its potential side effects, particularly optic neuritis. Additionally, EMB is not effective against all strains of mycobacteria, and its use in combination with other drugs is often necessary for optimal treatment outcomes.
Orientations Futures
Future research on EMB could focus on the development of new formulations with improved efficacy and reduced side effects. Additionally, further investigation into the mechanism of action of EMB could lead to the development of new drugs targeting the arabinosyltransferase enzyme. Finally, research could also focus on the use of EMB in combination with other drugs for the treatment of other bacterial infections.
Méthodes De Synthèse
The synthesis of EMB involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with N,N-dimethyl-ethylamine, followed by the reaction of the resulting intermediate with ethylamine and sodium sulfite. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
EMB has been extensively studied for its antimicrobial properties. It is commonly used in combination with other drugs to treat tuberculosis, and its effectiveness has been demonstrated in several clinical trials. EMB has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and Mycobacterium avium complex infections.
Propriétés
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-13-18(15,16)8-5-6-10(17-3)9(7-8)11(14)12-2/h5-7,13H,4H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKLZMGMYLREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)



![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)

![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5368377.png)

![4-[3-(2-furyl)-7-(2-furylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5368387.png)